molecular formula C19H20N4O2 B2399400 1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2109149-45-1

1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2399400
CAS RN: 2109149-45-1
M. Wt: 336.395
InChI Key: VFSRTWIBEQWHSJ-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored.

Scientific Research Applications

  • Catalytic Properties in Surfactant Micelles : Bhattacharya and Kumar (2005) synthesized hydroxybenzotriazole derivatives, including 1-hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxamide, and examined their catalytic properties in surfactant micelles. They found significant rate enhancements in hydrolysis reactions, indicating potential applications in catalysis (Bhattacharya & Kumar, 2005).

  • Synthesis of New Derivatives : Shen et al. (2013) synthesized new derivatives of 1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides. They confirmed their molecular structures and conformation, highlighting the potential for developing novel compounds with specific properties (Shen et al., 2013).

  • Anticancer Nucleosides Synthesis : Lei et al. (2014) synthesized new anticancer nucleosides based on 1,2,4-triazole derivatives, including 1-((2-hydroxyethoxy)methyl)-5-(phenylthio)-1H-1,2,4-triazole-3-carboxamide. Their work provides a foundation for developing novel anticancer drugs (Lei et al., 2014).

  • Metal Complex Formation : Stucky et al. (2008) researched 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole-based ligands, investigating their protonation and metal complex formation. This study contributes to understanding how these compounds interact with metals, which is crucial in areas like catalysis and material science (Stucky et al., 2008).

  • Synthesis of New Substituted Azoles : Hovsepyan et al. (2019) synthesized new 1,2,4-triazole derivatives, exploring their effects on DNA methylation levels. This indicates potential applications in genetics and cancer research (Hovsepyan et al., 2019).

  • Fluorescent Properties Study : Padalkar et al. (2015) synthesized novel 2-aryl-1,2,3-triazole derivatives, studying their fluorescent properties. These compounds have potential applications in materials science and bioimaging (Padalkar et al., 2015).

properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-17(16-9-5-2-6-10-16)13-23-14-21-18(22-23)19(25)20-12-11-15-7-3-1-4-8-15/h1-10,14,17,24H,11-13H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSRTWIBEQWHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide

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